4,4,5,5-Tetramethyl-2-[(3,3,5,5-tetramethylcyclohexylidene)methyl]-1,3,2-dioxaborolane
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Overview
Description
4,4,5,5-Tetramethyl-2-[(3,3,5,5-tetramethylcyclohexylidene)methyl]-1,3,2-dioxaborolane is an organic boron compound known for its unique structure and reactivity. It is commonly used in organic synthesis, particularly in reactions involving boron chemistry. This compound is characterized by its stability and versatility, making it a valuable reagent in various chemical processes.
Preparation Methods
The synthesis of 4,4,5,5-Tetramethyl-2-[(3,3,5,5-tetramethylcyclohexylidene)methyl]-1,3,2-dioxaborolane typically involves the reaction of pinacol with boron trihalides or boronic acids. The reaction conditions often require the presence of a catalyst and an inert atmosphere to prevent oxidation. Industrial production methods may involve large-scale reactions using specialized equipment to ensure purity and yield .
Chemical Reactions Analysis
4,4,5,5-Tetramethyl-2-[(3,3,5,5-tetramethylcyclohexylidene)methyl]-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Borylation: This compound can be used in borylation reactions, where it introduces a boron-containing group into organic molecules.
Hydroboration: It participates in hydroboration reactions with alkynes and alkenes, forming organoboron compounds.
Coupling Reactions: It can couple with aryl halides to form aryl boronates, which are valuable intermediates in organic synthesis.
Scientific Research Applications
4,4,5,5-Tetramethyl-2-[(3,3,5,5-tetramethylcyclohexylidene)methyl]-1,3,2-dioxaborolane has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 4,4,5,5-Tetramethyl-2-[(3,3,5,5-tetramethylcyclohexylidene)methyl]-1,3,2-dioxaborolane involves the formation of boron-carbon bonds through various catalytic processes. The boron atom in the compound acts as a Lewis acid, facilitating the formation of new bonds with organic substrates. This reactivity is crucial for its role in borylation and hydroboration reactions .
Comparison with Similar Compounds
Similar compounds to 4,4,5,5-Tetramethyl-2-[(3,3,5,5-tetramethylcyclohexylidene)methyl]-1,3,2-dioxaborolane include:
Pinacolborane: Known for its use in hydroboration reactions.
Boronic acids: Widely used in Suzuki coupling reactions.
Dioxaborolanes: A class of compounds with similar structures and reactivity.
The uniqueness of this compound lies in its stability and versatility, making it a preferred reagent in many synthetic applications.
Properties
Molecular Formula |
C17H31BO2 |
---|---|
Molecular Weight |
278.2 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[(3,3,5,5-tetramethylcyclohexylidene)methyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C17H31BO2/c1-14(2)9-13(10-15(3,4)12-14)11-18-19-16(5,6)17(7,8)20-18/h11H,9-10,12H2,1-8H3 |
InChI Key |
KCDRCLQXYAMNKX-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=C2CC(CC(C2)(C)C)(C)C |
Origin of Product |
United States |
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